molecular formula C6H8N2O9S B1607675 2,4-dinitrobenzenesulfonic Acid Dihydrate CAS No. 207234-00-2

2,4-dinitrobenzenesulfonic Acid Dihydrate

Cat. No. B1607675
M. Wt: 284.2 g/mol
InChI Key: NONUFBPOKYHACM-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzenesulfonic Acid Dihydrate (CAS Number: 207234-00-2) is a chemical compound with the linear formula C6H8N2O9S . It is a crystalline solid that contains two water molecules per molecule of the acid. This compound is rarely encountered and is part of a collection of unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of 2,4-Dinitrobenzenesulfonic Acid Dihydrate involves the introduction of nitro groups onto a benzene ring. While specific synthetic routes may vary, one common method is the nitration of benzenesulfonic acid. The resulting compound is then isolated and crystallized as the dihydrate form .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrobenzenesulfonic Acid Dihydrate consists of a benzene ring substituted with two nitro groups (-NO2) and a sulfonic acid group (-SO3H). The presence of the dihydrate indicates that each molecule of the acid is associated with two water molecules. The arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .

Scientific Research Applications

Catalytic Applications

2,4-Dinitrobenzenesulfonic acid (DNBSA) is utilized as a simple organic acid catalyst in the Ritter reaction. This reaction involves the conversion of secondary benzylic alcohols to corresponding N-benzylacetamides, typically yielding high results. DNBSA's use as a catalyst is notable for its simplicity and effectiveness, allowing reactions to proceed without excluding oxygen or requiring dry solvents. In specific cases involving tertiary α,α-dimethylbenzylic alcohols, DNBSA catalyzes a different pathway, resulting in a formal dimerization reaction (Sanz et al., 2007).

Chromatography and Analytical Applications

DNBSA plays a significant role in chromatography, particularly in the investigation of amines in urine and tissues. It is used as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives of amines. The use of DNBSA in this process is emphasized due to its advantages in forming DNP derivatives, contributing significantly to the chromatographic analysis of various compounds (Smith & Jepson, 1967).

Histochemical and Cytochemical Research

In histochemistry, DNBSA has been employed as a reagent to study proteins in connective tissues and epithelial structures. It helps in localizing reactive groups of proteins. The method involved fixing tissues by freezing-drying to prevent uncontrolled alterations of proteins. This application of DNBSA is valuable in specific cytochemical studies and can indicate the state of organization of cellular and extracellular colloids (Zerlotti & Engel, 1962).

Synthesis of Secondary Amines and Diamines

DNBSA derivatives are instrumental in the preparation of secondary amines and diamines. The Mitsunobu reaction or conventional methods can be used to alkylate 2,4-dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, to achieve N, N-disubstituted sulfonamides. This process highlights DNBSA's role in the efficient synthesis of a wide variety of diamines (Fukuyama et al., 1997).

Asymmetric Reduction of Ketones and Acyl Silanes

DNBSA is utilized in the asymmetric reduction of ketones and acyl silanes, converting them to corresponding alcohols. The process uses anti-1,3-diol and a catalytic amount of DNBSA in benzene at reflux. Asymmetric induction in this reaction can reach up to >99% ee, demonstrating DNBSA's efficiency in specific asymmetric synthesis processes (Matsuo et al., 2010).

Fluorescent Probes and Sensing Applications

A novel application of DNBSA involves its use in developing fluorescent probes for detecting specific compounds like H2S. The O-2,4-dinitrobenzensulfonate of certain compounds acts as a fluorescent probe, with the dinitrobenzenesulfonate moiety playing a crucial role in the sensing mechanism. This application is significant in selective and sensitive detection, including intracellular detection in living cells (Chen et al., 2015).

properties

IUPAC Name

2,4-dinitrobenzenesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O7S.2H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUFBPOKYHACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049371
Record name 2,4-Dinitrobenzenesulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dinitrobenzenesulfonic Acid Dihydrate

CAS RN

207234-00-2
Record name 2,4-Dinitrobenzenesulfonic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207234002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrobenzenesulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dinitrobenzenesulphonic acid dihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DINITROBENZENESULFONIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Date, T Shimakura, M Sasaki… - International journal of …, 2012 - Wiley Online Library
Protein carbonyl groups in the stratum corneum may be used as a biomarker for skin photo‐stress. To evaluate the relationship between the protein carbonyl to total protein (TP) ratio (…
Number of citations: 3 onlinelibrary.wiley.com
GA Rechnitz, MR Kresz, SB Zamochnick - Analytical Chemistry, 1966 - ACS Publications
Evaluation of a precipitate-impregnated membrane electrode has re-vealed sensitivity, selectivity, and other response characteristics well suited to the analytical utilization of such …
Number of citations: 123 pubs.acs.org
DJ Pietrzyk, J Belisle - Analytical Chemistry, 1966 - ACS Publications
CONCLUSIONS Under the conditions of the present work, the carbon-epoxy indicating electrode performedin a manner con-sistent with what might reasonably be expected of any solid …
Number of citations: 19 pubs.acs.org
Y Lu, F You, I Vlahov, E Westrick, M Fan… - Molecular …, 2007 - ACS Publications
Targeting of malignancies with folate-linked therapeutics has proven to be a promising endeavor due to the preferential expression of folate receptors (FR) on human tumors. We have …
Number of citations: 45 pubs.acs.org
BR De Costa, C George, TR Burke Jr… - Journal of medicinal …, 1988 - ACS Publications
Brown oxidation of cis-bicyclo [3.1. 0] hexaii-3-ol afforded bicyclo [3.1. 0] hexan-3-one in 98% yield. Treatment of this ketone with either phenyllithium or phenylmagnesium bromide in …
Number of citations: 9 pubs.acs.org
JC Lee, JH Choi, YC Lee - Synlett, 2001 - thieme-connect.com
An efficient method for the conversion of alkyl aryl ketones to aromatic carboxylic acids has been developed based on initial formation of a-organosulfonyloxy ketones and their …
Number of citations: 22 www.thieme-connect.com
NM Delvalle, C Dharshika, W Morales-Soto… - Cellular and molecular …, 2018 - Elsevier
Background & Aims Tachykinins are involved in physiological and pathophysiological mechanisms in the gastrointestinal tract. The major sources of tachykinins in the gut are intrinsic …
Number of citations: 83 www.sciencedirect.com

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